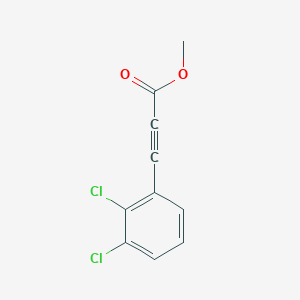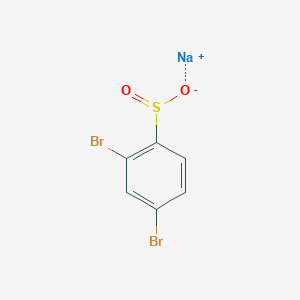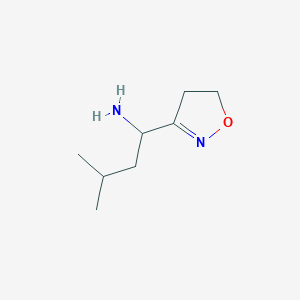
1-(4,5-Dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine is a compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride . The reaction is typically carried out at room temperature in methanol or using excess compound as a solvent, with reaction times varying from 5 to 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,5-Dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, allyl alcohol, and propargyl alcohol . The reactions are typically carried out at room temperature in solvents like methanol .
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-(4,5-Dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl), leading to a paralytic action in target organisms . This mechanism is particularly relevant in its potential use as an antiparasitic agent.
Comparación Con Compuestos Similares
Similar Compounds
Lotilaner: An isoxazoline compound used as an antiparasitic agent.
Fluralaner: Another isoxazoline compound with similar applications.
Afoxolaner: Used in veterinary medicine for its antiparasitic properties.
Uniqueness
1-(4,5-Dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine is unique due to its specific structure and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
1-(4,5-dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C8H16N2O/c1-6(2)5-7(9)8-3-4-11-10-8/h6-7H,3-5,9H2,1-2H3 |
Clave InChI |
KBTCUADIAFPHCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=NOCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



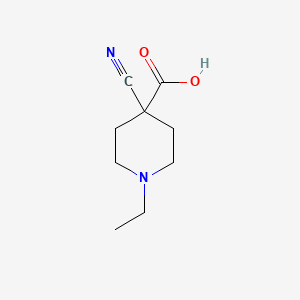
![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)
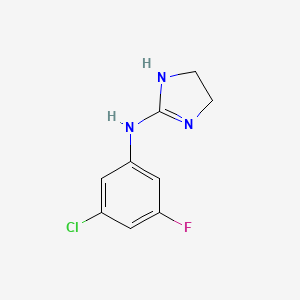

![Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13171078.png)
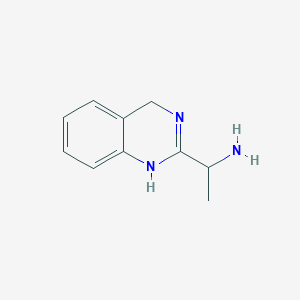
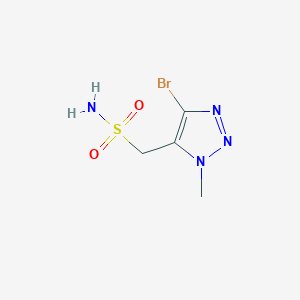
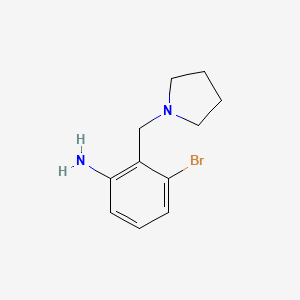
![1-[1-(Aminomethyl)cyclopropyl]-1-cyclobutylethan-1-ol](/img/structure/B13171105.png)

